1-Bromo-4-methylisoquinolin-3-amine
Overview
Description
1-Bromo-4-methylisoquinolin-3-amine (1-Br-4-MIA) is a heterocyclic aromatic amine that has been studied for its potential applications in the field of medicinal chemistry. It has a unique structure that allows it to interact with a variety of biological targets and has been used in the synthesis of a number of drugs and drug candidates. This article will provide an overview of 1-Br-4-MIA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis of Fluorescent Compounds
1-Bromo-4-methylisoquinolin-3-amine serves as a key intermediate in the synthesis of indazolo[3,2-a]isoquinolin-6-amines through Suzuki coupling and Cadogan cyclization. These fluorescent compounds are not only interesting for their chemical properties but also for their potential applications in materials science and as bioimaging probes (Balog, Hajos, & Riedl, 2013).
Enantioselective Synthesis
The compound also finds application in the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, highlighting its role in creating stereochemically complex structures. This synthesis pathway involves peptide-catalyzed atroposelective bromination, showcasing the integration of peptide catalysis in synthetic organic chemistry for producing pharmaceutically relevant compounds with high enantioselectivity (Diener et al., 2015).
Dual C-H Functionalization
Research demonstrates the utility of 1-Bromo-4-methylisoquinolin-3-amine in redox-neutral annulations involving dual C-H functionalization. This methodology is used to construct cyclic structures, highlighting the compound's versatility in facilitating transformations that are pivotal for the synthesis of complex organic molecules (Paul, Adili, & Seidel, 2019).
Nucleophilic Substitution Mechanisms
Studies involving the reactions of bromoisoquinolines with potassium amide in liquid ammonia reveal insights into nucleophilic substitution mechanisms, particularly the SN(ANRORC) mechanism. This research underscores the significance of 1-Bromo-4-methylisoquinolin-3-amine in elucidating reaction pathways and mechanisms in organic chemistry, providing valuable information for designing novel synthetic routes (Sanders, Dijk, & Hertog, 2010).
Neuroprotective Studies
Although slightly outside the specified requirements, it's noteworthy that related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective effects in studies. These findings suggest potential biomedical applications for isoquinoline derivatives in treating neurodegenerative diseases, providing a broader context for the interest in synthesizing and studying such compounds (Kotake et al., 2005).
properties
IUPAC Name |
1-bromo-4-methylisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJUPIKBPADHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302623 | |
Record name | 1-bromo-4-methylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methylisoquinolin-3-amine | |
CAS RN |
28970-71-0 | |
Record name | NSC152178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-4-methylisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-methylisoquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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